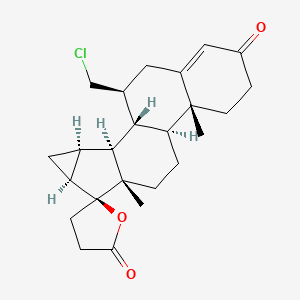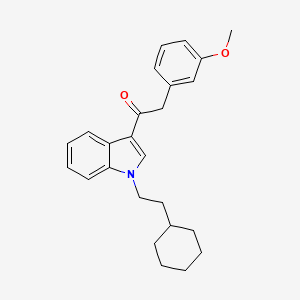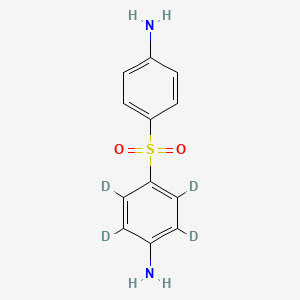
Dehydrowarfarin
Overview
Description
Dehydrowarfarin is a metabolite of warfarin, a widely used anticoagulant . It is a hydroxycoumarin and is produced through the metabolism of warfarin by the CYP450 isozymes .
Synthesis Analysis
This compound is formed as a metabolite during the metabolism of warfarin. The 10-hydroxywarfarin metabolite and a benzylic alcohol metabolite undergo an elimination step to form this compound . The structure of this compound has been determined by mass spectral comparison with the chemically synthesized compound .Molecular Structure Analysis
This compound has a molecular formula of C19H14O4 and a molecular weight of 306.3 g/mol . Its IUPAC name is 4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one .Physical And Chemical Properties Analysis
This compound is a hydroxycoumarin . Its exact physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Metabolism of Warfarin : A study by Fasco, Dymerski, Wos, and Kaminsky (1978) found that dehydrowarfarin is a new metabolite of warfarin formed by rat liver microsomes. This metabolite is dehydrogenated warfarin, indicating a unique metabolic pathway involving cytochrome P-450 (Fasco, Dymerski, Wos, & Kaminsky, 1978).
Comparative Metabolism : Kaminsky, Fasco, and Guengerich (1979) compared the metabolism of R- and S-warfarin in liver, kidney, and lung microsomes of rats, identifying this compound among the metabolites. This study highlighted the role of cytochromes P-450 in warfarin metabolism, including the formation of this compound (Kaminsky, Fasco, & Guengerich, 1979).
Warfarin Toxicity and Variability : Piatkov, Rochester, Jones, and Boyages (2010) discussed warfarin's use and toxicity, noting that polymorphisms in cytochrome P450 genes significantly influence warfarin metabolism and the risk of toxicity, which could relate to the formation of metabolites like this compound (Piatkov, Rochester, Jones, & Boyages, 2010).
Warfarin Resistance in Rats : Grandemange, Kohn, Lasseur, Longin-Sauvageon, Berny, and Benoît (2009) investigated warfarin resistance in rats, which could be influenced by warfarin metabolism pathways, possibly including the formation of this compound (Grandemange et al., 2009).
Genetic Factors in Warfarin Dosing : Johnson et al. (2011) highlighted the significant role of genetic variants in enzymes like cytochrome P450–2C9 and VKORC1 in determining warfarin dose variability. These genetic factors could impact the formation and activity of warfarin metabolites such as this compound (Johnson et al., 2011).
Mechanism of Action
- The reduced form of vitamin K (vitamin KH₂) serves as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (such as factors VII, IX, X, and thrombin) .
- As a result, the synthesis of biologically active forms of clotting factors is impaired, leading to reduced blood clotting ability .
- Impact on Bioavailability : Variability in metabolism and interactions with other drugs affect its bioavailability .
- Therapeutically, Dehydrowarfarin prevents and treats venous thromboembolism, atrial fibrillation-related thromboembolism, and post-myocardial infarction events .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Dehydrowarfarin interacts with various enzymes and proteins in the body. It is a product of the metabolic reactions involving Warfarin . The compound’s interactions with these biomolecules are crucial for its role in anticoagulation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in anticoagulation. It influences cell function by affecting the synthesis of biologically active forms of various clotting factors . This impact on cellular metabolism and gene expression contributes to its anticoagulant properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the vitamin-K dependent synthesis of biologically active forms of various clotting factors . This inhibition results in anticoagulation, preventing the formation of blood clots .
Metabolic Pathways
This compound is involved in the metabolic pathways of Warfarin . It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
properties
IUPAC Name |
4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPQYPHTPMNLK-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67588-18-5 | |
| Record name | Dehydrowarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: How is dehydrowarfarin formed in the body?
A1: this compound is produced through the metabolism of warfarin by specific enzymes in the liver known as cytochrome P-450s. This metabolic pathway involves a unique dehydrogenation step catalyzed by these enzymes. [] Notably, different cytochrome P-450 isozymes contribute to the formation of this compound, with varying levels of activity depending on factors like species, individual genetic makeup, and exposure to inducing agents. [, , ]
Q2: Is there a difference in how this compound is produced from the R- and S-enantiomers of warfarin?
A2: Research indicates that cytochrome P-450s exhibit stereoselectivity in their metabolism of warfarin. This means that the formation of this compound, along with other hydroxylated metabolites, differs depending on whether the starting material is R-warfarin or S-warfarin. [, ] This stereospecificity underscores the complex interaction between warfarin enantiomers and the various cytochrome P-450 isozymes responsible for their metabolism.
Q3: Can drugs like chloramphenicol affect the formation of this compound?
A3: Studies have shown that certain drugs can selectively inhibit the formation of this compound. Chloramphenicol, for example, has been observed to specifically reduce the rate of this compound formation in both male and female rats treated with pregnenolone-16α-carbonitrile (a known inducer of specific cytochrome P-450 isozymes). [] This suggests that chloramphenicol may interfere with the activity of the specific cytochrome P-450 isozymes involved in this particular metabolic pathway.
Q4: Are there analytical methods available to quantify this compound and other warfarin metabolites in biological samples?
A4: Yes, researchers have developed sensitive analytical techniques to measure this compound and other warfarin metabolites in biological samples like plasma. One such method employs a combination of solid-phase extraction using Sep-Pak C18 cartridges and high-performance liquid chromatography (HPLC). [] This method allows for the efficient extraction and separation of warfarin and its metabolites, enabling accurate quantitation at concentrations as low as 0.1 µg/mL of plasma. []
Q5: How does diltiazem impact the metabolism of warfarin, particularly the formation of this compound?
A5: Diltiazem, a commonly prescribed calcium channel blocker, has been shown to interact with warfarin metabolism, demonstrating both stereospecificity and regiospecificity in its inhibitory effects. Specifically, diltiazem selectively inhibits the clearance of R-warfarin, particularly affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] Interestingly, diltiazem does not significantly affect the clearance of R-dehydrowarfarin, R-4'-hydroxywarfarin, or R-7-hydroxywarfarin. [] This suggests that diltiazem may preferentially target specific cytochrome P450 isozymes involved in the metabolism of R-warfarin to these specific metabolites, while not impacting the formation of R-dehydrowarfarin.
Q6: Can you elaborate on the structural characteristics of this compound?
A6: this compound is structurally similar to warfarin but differs in a key chemical feature. While the precise molecular formula and weight depend on the specific isomer, its core structure features a 1-benzopyran-2-one ring system, similar to warfarin. The differentiating characteristic of this compound is the presence of a 3-oxo-1-phenyl-1-butenyl substituent at position 3 of the benzopyranone core. [] This structural difference likely influences its interactions with enzymes and contributes to its distinct pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)



![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)